molecular formula C13H16N4O3 B1436661 3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid CAS No. 1170850-14-2

3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid

Cat. No. B1436661
CAS RN: 1170850-14-2
M. Wt: 276.29 g/mol
InChI Key: RVWRVGMQONRECI-UHFFFAOYSA-N
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Description

“3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid” is a chemical compound . It is a derivative of pyrazole, which is an organic compound that contains two methyl substituents .

Scientific Research Applications

Pharmacological Research

Pyrazoline derivatives, like the one , have been extensively studied for their pharmacological properties. They exhibit a range of biological activities, including antibacterial , antifungal , antiparasitic , anti-inflammatory , and antidepressant effects. Additionally, they have shown potential in anticonvulsant , antioxidant , and antitumor applications. This compound could be synthesized and tested for similar activities, contributing to the development of new therapeutic agents .

Neuroscience

The pyrazoline structure is known to affect the activity of enzymes such as acetylcholinesterase (AchE), which is crucial for nerve pulse transmission. Research on similar compounds has indicated that modulation of AchE activity can lead to significant behavioral changes and movement impairment. Thus, this compound could be used to study neurological disorders and develop treatments that target AchE .

Oxidative Stress Studies

Compounds with pyrazoline rings have been linked to the regulation of oxidative stress markers like malondialdehyde (MDA). Since oxidative stress is associated with various diseases, this compound could be valuable in researching the underlying mechanisms of oxidative damage and in screening for potential antioxidants .

Aquatic Toxicology

Given the neurotoxic potential of related compounds on aquatic life, this compound could be used to assess environmental toxicity. Studies could focus on its effects on the survival, behavior, and physiology of aquatic organisms, such as fish alevins, providing insights into the ecological impact of chemical pollutants .

Chemical Synthesis and Drug Design

The pyrazoline ring is a versatile scaffold for the synthesis of new drugs. This compound could serve as a starting point for the design and synthesis of novel pharmaceuticals with improved efficacy and reduced side effects. It could also be used to study the structure-activity relationships that underpin drug design .

Material Science

Pyrazoline derivatives have potential applications in material science, particularly in the development of polymer electrolytes with high mechanical strength and electrochemical stability. This compound could be incorporated into polymers to enhance their properties for use in advanced battery technologies .

Cancer Research

Due to the antitumor activities of pyrazoline derivatives, this compound could be investigated for its efficacy against various cancer cell lines. It could be part of studies aiming to discover new chemotherapeutic agents or to understand the molecular basis of cancer .

Enzyme Inhibition Studies

The structure of this compound suggests it may act as an inhibitor for certain enzymes. Enzyme inhibition is a key strategy in drug development for treating diseases like diabetes, hypertension, and viral infections. Research could explore its inhibitory effects on specific enzymes, leading to the development of targeted therapies .

properties

IUPAC Name

3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-7-6-11(18)15-13(14-7)17-9(3)10(8(2)16-17)4-5-12(19)20/h6H,4-5H2,1-3H3,(H,19,20)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWRVGMQONRECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid

CAS RN

1170850-14-2
Record name 3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid
Reactant of Route 2
3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid
Reactant of Route 3
3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid

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